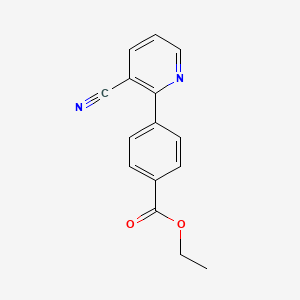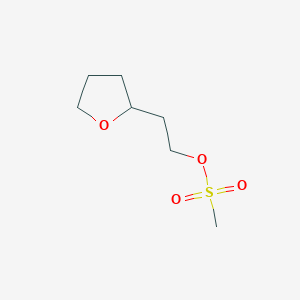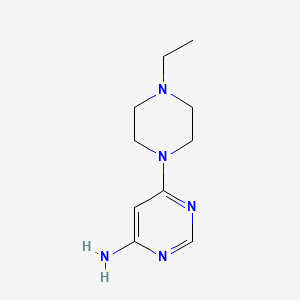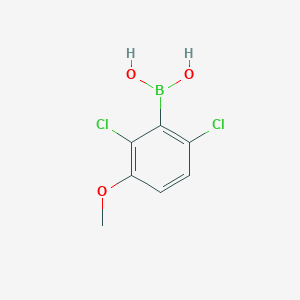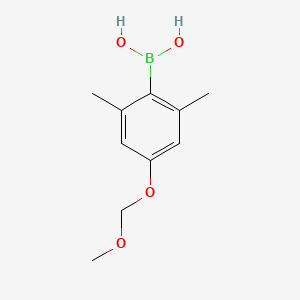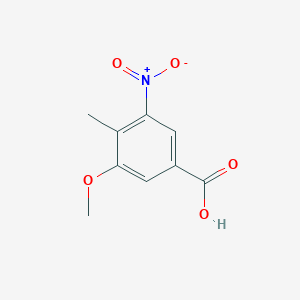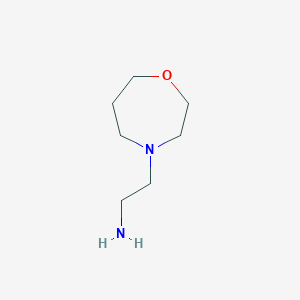![molecular formula C10H9BrN2O2 B1426563 Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate CAS No. 1100218-00-5](/img/structure/B1426563.png)
Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate
Übersicht
Beschreibung
Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate, also known as 5-bromo-1H-benzo[d]imidazole-7-carboxylic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a small molecule that can be synthesized from a variety of starting materials, and it has been studied for its potential use in drug design, biochemical and physiological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include the ethyl 5-bromo-1H-benzodiazole-7-carboxylate scaffold, have been explored for their antiviral properties. Compounds with similar structures have shown inhibitory activity against influenza A and other viruses . The presence of the bromo and carboxylate groups could potentially enhance the interaction with viral proteins, disrupting their function.
Anti-inflammatory and Analgesic Activities
Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. These compounds can be compared with standard drugs like indomethacin and celecoxib for their effectiveness and side effects . The ethyl 5-bromo-1H-benzodiazole-7-carboxylate structure could be a key moiety in developing new anti-inflammatory agents.
Anticancer Properties
Indole derivatives are known for their potential in treating cancer cells. The structural complexity and the presence of heteroatoms make them suitable for interacting with various biological targets involved in cancer progression . Ethyl 5-bromo-1H-benzodiazole-7-carboxylate could be used to synthesize novel compounds with anticancer activities.
Antimicrobial Effects
The indole core is also associated with antimicrobial effects. Derivatives of indole have been used to combat a range of microbial infections, and the brominated indole structure of ethyl 5-bromo-1H-benzodiazole-7-carboxylate might contribute to this activity by interfering with microbial DNA synthesis .
Antitubercular Activity
Indole derivatives have shown promise in the treatment of tuberculosis. The ability to inhibit mycobacterial growth makes these compounds valuable in the search for new antitubercular drugs . Ethyl 5-bromo-1H-benzodiazole-7-carboxylate could serve as a precursor in synthesizing such therapeutic agents.
Antidiabetic Potential
Research has indicated that indole derivatives can have antidiabetic properties by influencing insulin release or mimicking insulin’s effects . The ethyl 5-bromo-1H-benzodiazole-7-carboxylate might be explored for its utility in managing diabetes through the synthesis of new pharmacological compounds.
Wirkmechanismus
Mode of Action
It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors . This suggests that ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it is possible that this compound may have a wide range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
ethyl 6-bromo-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6(11)4-8-9(7)13-5-12-8/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERRXRFIWYPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)Br)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



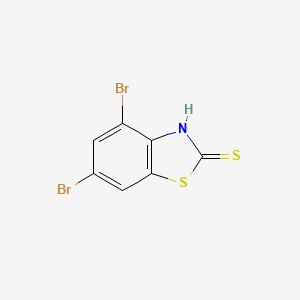
![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)
![Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1426485.png)
